ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18124800
InChI: InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H
SMILES:
Molecular Formula: C5H12ClN3
Molecular Weight: 149.62 g/mol

ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride

CAS No.:

Cat. No.: VC18124800

Molecular Formula: C5H12ClN3

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride -

Specification

Molecular Formula C5H12ClN3
Molecular Weight 149.62 g/mol
IUPAC Name N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H
Standard InChI Key ZGGNBQPSLYRQGS-UHFFFAOYSA-N
Canonical SMILES CCNCC1(N=N1)C.Cl

Introduction

Chemical Structure and Physical Properties

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride belongs to the diazirine family, featuring a three-membered ring containing two nitrogen atoms and one carbon atom. The compound’s structure is defined by the following characteristics:

PropertyValue
Molecular FormulaC<sub>5</sub>H<sub>12</sub>ClN<sub>3</sub>
Molecular Weight149.62 g/mol
IUPAC NameN-[(3-Methyldiazirin-3-yl)methyl]ethanamine; hydrochloride
Canonical SMILESCCNCC1(N=N1)C.Cl
InChI KeyZGGNBQPSLYRQGS-UHFFFAOYSA-N

The diazirine ring confers photochemical reactivity, while the ethylamine side chain enhances solubility in polar solvents . The hydrochloride salt form improves stability, facilitating storage and handling .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves diazirine ring formation followed by amine functionalization:

  • Diazirine Precursor Preparation:

    • 4-Hydroxy-2-butanone is treated with hydroxylamine-O-sulfonic acid under anhydrous conditions to form an intermediate oxime .

    • Iodination and cyclization using iodine and triethylamine yield 3-methyl-3H-diazirine .

  • Amine Coupling:

    • The diazirine intermediate reacts with ethylamine hydrochloride in dichloromethane (DCM) under inert atmospheres.

    • Purification via column chromatography (EtOAC/hexane) isolates the final product .

Key Reaction Conditions:

  • Temperature: −78°C (diazirine cyclization) .

  • Solvents: Methanol, DCM, or DMF .

  • Yield: ~30–64% .

Photochemical Reactivity

Upon UV irradiation (350–365 nm), the diazirine moiety generates a carbene intermediate, which undergoes:

  • Insertion Reactions: Covalent bonding with C–H, N–H, or O–H bonds in biomolecules .

  • Diazo Pathway: Formation of diazo intermediates, which react with nucleophiles (e.g., carboxylic acids) .

Comparative studies show that carbene-mediated labeling is faster but less selective than diazo-based mechanisms .

Applications in Biochemical Research

Photoaffinity Labeling

The compound’s primary use lies in mapping biomolecular interactions:

  • Protein-Protein Interactions: UV-activated carbenes crosslink binding partners, enabling structural analysis via mass spectrometry .

  • Enzyme Active Site Mapping: Labels catalytic residues in enzymes like Pseudomonas aeruginosa quorum-sensing regulators .

Case Study:
In GABA<sub>A</sub> receptor studies, a diazirine-etomidate analog photo-crosslinked to transmembrane domains revealed anesthetic binding sites .

Drug Discovery

  • Target Identification: Tags drug candidates to identify cellular targets .

  • Mechanistic Studies: Traces metabolic pathways of prodrugs via covalent adduct formation .

ParameterRecommendation
Storage−20°C, protected from light
StabilityDegrades upon prolonged UV exposure
Hazard ClassificationHarmful if swallowed (H302); causes skin/eye irritation (H315, H319)

Handling requires PPE (gloves, goggles) and work in fume hoods .

Comparison with Related Diazirines

CompoundMolecular FormulaKey Features
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amineC<sub>4</sub>H<sub>9</sub>N<sub>3</sub>Shorter chain; used in oligonucleotide labeling
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amineC<sub>5</sub>H<sub>11</sub>N<sub>3</sub>Enhanced solubility; broader reactivity

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride offers a balance between reactivity and stability, ideal for in vitro assays.

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